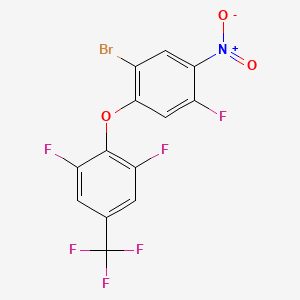

2-(2-Bromo-5-fluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H4BrF6NO3 |

|---|---|

Molecular Weight |

416.07 g/mol |

IUPAC Name |

2-(2-bromo-5-fluoro-4-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H4BrF6NO3/c14-6-3-10(21(22)23)7(15)4-11(6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |

InChI Key |

MOPVEOUTVNUYKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)F)[N+](=O)[O-])Br)F)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

2-(2-Bromo-5-fluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorine and bromine substituents, which significantly influence its biological activity. The molecular formula is , and its molecular weight is approximately 337.17 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The most potent derivative demonstrated an MIC of 4 μg/mL against both standard and rifampicin-resistant strains.

Anticancer Activity

The compound's structural analogs have also been evaluated for anticancer potential. In vitro studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar phenoxy groups have been tested against human glioblastoma and melanoma cells, revealing IC50 values less than those of standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups such as nitro and halogens (bromine and fluorine) enhances the lipophilicity and reactivity of the molecule, potentially increasing its interaction with biological targets . A comparative analysis of various derivatives suggests that modifications in the phenyl ring can lead to improved potency against specific pathogens or cancer cells.

Case Study 1: Antitubercular Activity

A study focused on a series of phenoxyacetamide derivatives indicated that substituents at specific positions on the phenyl ring significantly affected their antitubercular activity. Compound 3m , which closely resembles our compound of interest, exhibited an MIC of 4 μg/mL against both sensitive and resistant strains of M. tuberculosis.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3m | 4 | Antitubercular |

| 3k | 64 | Antitubercular |

| 3a | 16 | Antitubercular |

Case Study 2: Anticancer Effects

In another investigation, derivatives were screened against A-431 human epidermoid carcinoma cells. The results showed that certain modifications led to enhanced cytotoxicity compared to traditional agents.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | <10 | A-431 |

| Compound B | <30 | U251 (Glioblastoma) |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(2-Bromo-5-fluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene?

- Methodological Answer : Synthesis typically involves multi-step halogenation and nitration. For example, bromo-fluoro intermediates (e.g., 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene) can be synthesized using thionyl chloride under reflux with DCM and catalytic DMF, followed by coupling with phenoxy derivatives . Optimize reaction time (3–24 hours) and temperature (reflux at 40–80°C) to balance yield and purity. Monitor intermediates via HPLC and confirm regiochemistry using NMR .

Q. How can researchers characterize the regioselectivity of nitro group introduction in this compound?

- Methodological Answer : Use competitive nitration experiments with substituted benzene analogs (e.g., 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene) to study directing effects. Compare and NMR shifts to identify nitro positioning. Computational DFT studies can predict electron-deficient sites influenced by bromo, fluoro, and trifluoromethyl groups .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., para vs. meta nitro placement) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected ~436.08 g/mol).

- Multinuclear NMR : Use NMR to distinguish between aromatic fluorine environments and - HSQC for carbon-proton correlations .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, nitro) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl and nitro groups deactivate the aromatic ring, reducing electrophilic substitution rates. For Suzuki-Miyaura coupling, use Pd catalysts with strong electron-donating ligands (e.g., SPhos) to enhance oxidative addition. Pre-activate boronic acids with KCO in THF/water (3:1) at 80°C . Monitor by TLC (R ~0.4 in hexane/EtOAc 7:3).

Q. What strategies mitigate competing side reactions during phenoxy group installation?

- Methodological Answer :

- Protection/deprotection : Use methoxymethoxy (MOM) groups to shield reactive hydroxyl sites during bromo-fluoro-nitration (e.g., 2-Bromo-4-fluoro-1-(methoxymethoxy)-3-methylbenzene synthesis) .

- Temperature control : Maintain <60°C during nucleophilic aromatic substitution to prevent nitro group reduction or demethylation .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to assess bond dissociation energies (BDEs) for labile groups (e.g., nitro-phenoxy linkage). Compare with experimental stability data in buffers (pH 2–12) using HPLC degradation profiling. Key parameters include HOMO-LUMO gaps and Mulliken charges .

Data Contradiction Analysis

Q. Why do reported melting points for similar bromo-fluoro-nitro compounds vary across studies?

- Methodological Answer : Discrepancies arise from:

- Purity : Impurities (e.g., residual DCM or DMF) lower observed melting points. Use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

- Polymorphism : Recrystallize from ethanol/water (9:1) to isolate the most stable crystalline form. Confirm via differential scanning calorimetry (DSC) .

Q. How to resolve conflicting regiochemistry assignments in nitrated intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.